molecular formula C7H5ClFN3 B3346474 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1196507-37-5

5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No. B3346474
M. Wt: 185.58 g/mol
InChI Key: AOTXEIQACILNKS-UHFFFAOYSA-N
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Patent
US08758830B2

Procedure details

5-Chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.00 g, 4.6 mmol) and platinum-0.5% Fe (0.452 g, 0.06 mmol) were suspended in THF (12.4 mL) with IPA (6.2 mL). The mixture was hydrogenated at 20 psi for 20 hours, and then the catalyst was removed by filtration. The filtrate was concentrated to dryness, and 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (923 mg, 107% yield) was isolated as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.4 mL
Type
solvent
Reaction Step Three
Quantity
0.452 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:14])=[C:4]2[C:10]([N+:11]([O-])=O)=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.CC(O)C>C1COCC1.[Pt]>[Cl:1][C:2]1[C:3]([F:14])=[C:4]2[C:10]([NH2:11])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=C2C(=NC1)NC=C2[N+](=O)[O-])F
Step Two
Name
Quantity
6.2 mL
Type
reactant
Smiles
CC(C)O
Step Three
Name
Quantity
12.4 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.452 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C(=C2C(=NC1)NC=C2N)F
Measurements
Type Value Analysis
AMOUNT: MASS 923 mg
YIELD: PERCENTYIELD 107%
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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